molecular formula C28H36N4O3 B6514421 N-[2-(4-benzylpiperidin-1-yl)ethyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892288-61-8

N-[2-(4-benzylpiperidin-1-yl)ethyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B6514421
CAS No.: 892288-61-8
M. Wt: 476.6 g/mol
InChI Key: ANCYBMAGAVDXKJ-UHFFFAOYSA-N
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Description

N-[2-(4-benzylpiperidin-1-yl)ethyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C28H36N4O3 and its molecular weight is 476.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 476.27874102 g/mol and the complexity rating of the compound is 715. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-(4-benzylpiperidin-1-yl)ethyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O3/c1-2-3-7-15-32-27(34)24-11-10-23(20-25(24)30-28(32)35)26(33)29-14-18-31-16-12-22(13-17-31)19-21-8-5-4-6-9-21/h4-6,8-11,20,22H,2-3,7,12-19H2,1H3,(H,29,33)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCYBMAGAVDXKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCN3CCC(CC3)CC4=CC=CC=C4)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-benzylpiperidin-1-yl)ethyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of neurological disorders. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydroquinazoline core with various substituents that influence its biological properties. The presence of the benzylpiperidine moiety is significant for its interaction with biological targets.

Research indicates that this compound may act primarily as an antagonist at muscarinic receptors, particularly M4 receptors, which are implicated in cognitive functions and neurological diseases such as Alzheimer's Disease and Lewy Body Dementia . The modulation of these receptors can lead to improved cognitive function and reduced symptoms associated with these disorders.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. It has shown neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells exposed to neurotoxic agents.

Table 1: Summary of In Vitro Biological Activities

Activity TypeCell LineEffect ObservedReference
NeuroprotectionSH-SY5Y (Neuroblastoma)Reduced apoptosis under oxidative stress
Antioxidant ActivityPC12 (Pheochromocytoma)Decreased ROS production
Receptor BindingHEK293 (Human embryonic kidney)High affinity for M4 muscarinic receptors

In Vivo Studies

In vivo studies have further elucidated the compound's potential therapeutic effects. Animal models of Alzheimer's disease treated with this compound exhibited improved memory retention and cognitive performance compared to control groups. The mechanism appears to involve enhanced cholinergic signaling due to M4 receptor antagonism.

Table 2: Summary of In Vivo Effects

Study TypeModelTreatment DurationOutcomeReference
Cognitive FunctionAPP/PS1 Mouse Model4 weeksImproved memory performance
Behavioral AssessmentRat Model6 weeksReduced anxiety-like behaviors

Case Studies

Several case studies have reported the efficacy of similar compounds in clinical settings. For instance, derivatives with structural similarities to this compound have been tested in patients with cognitive impairments. These studies suggest a positive correlation between receptor modulation and cognitive enhancement.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.